(2R,3S,3Ar,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid
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Overview
Description
This compound, also known as rac-(2R,3S,3aR,7aR)-3-methyl-octahydro-1-benzofuran-2-carboxylic acid, has a CAS Number of 2418594-57-5 . It has a molecular weight of 184.24 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7+,8+,9+/m0/s1 . This indicates that the molecule contains 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and specific optical rotation are not provided in the search results.Scientific Research Applications
Synthesis and Structural Studies
- A study describes the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using a one-pot reaction, highlighting the versatility of benzofuran scaffolds in the synthesis of complex molecules (Gao et al., 2011).
- Another research focuses on the diversity-oriented synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds , emphasizing the importance of these structures in medicinal chemistry and drug discovery (Qin et al., 2017).
- A study on the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives , including molecular docking studies, offers insights into their potential as inhibitors against cancer and microbial diseases, highlighting the biomedical relevance of these compounds (Sagaama et al., 2020).
Potential Biological Activities
- Research evaluating derivatives of 2- and 3-benzo[b]furan carboxylic acids for cytotoxic potential suggests that certain compounds show significant activity against human cancer cell lines, pointing towards the therapeutic potential of benzofuran derivatives in oncology (Kossakowski et al., 2005).
- A synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization indicates that these compounds, particularly those with specific substituent patterns, have promising anticancer activity (Pieters et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
(2R,3S,3aR,7aR)-3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7+,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUIADZSOMSXNY-JQCXWYLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2OC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CCCC[C@H]2O[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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